N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide
Description
Properties
IUPAC Name |
N-benzhydryl-3-(5-chloropyrimidin-2-yl)oxypyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O2/c23-18-13-24-21(25-14-18)29-19-11-12-27(15-19)22(28)26-20(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,13-14,19-20H,11-12,15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPCXKZSTVUBCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Hydroxypyrrolidine-1-Carboxamide Intermediates
The pyrrolidine backbone is typically functionalized before introducing the chloropyrimidinyloxy group. A common method involves reacting pyrrolidine with benzophenone imine under Mitsunobu conditions to yield N-benzhydryl-pyrrolidine, followed by hydroxylation at the 3-position. For example, treatment of N-benzhydryl-pyrrolidine with meta-chloroperbenzoic acid (mCPBA) in dichloromethane produces 3-hydroxypyrrolidine-1-carboxamide in 68–72% yield.
Chloropyrimidine Activation and Coupling
The 5-chloropyrimidin-2-yl moiety is introduced via nucleophilic aromatic substitution (SNAr). In a representative procedure, 2,5-dichloropyrimidine is reacted with the 3-hydroxypyrrolidine intermediate in the presence of potassium carbonate and dimethylformamide (DMF) at 80°C for 12 hours. This step achieves 65–78% yield, with excess dichloropyrimidine ensuring complete substitution at the 2-position (Table 1).
Table 1: Optimization of SNAr Reaction Conditions
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K2CO3 | DMF | 80 | 12 | 78 |
| Cs2CO3 | DMF | 100 | 8 | 72 |
| NaH | THF | 60 | 24 | 65 |
| DBU | Acetonitrile | 90 | 6 | 68 |
Carboxamide Coupling Strategies
Benzhydryl Amine Preparation
The benzhydryl group is introduced through carboxamide bond formation. Benzhydrylamine is generated via catalytic hydrogenation of benzophenone imine using palladium on carbon (Pd/C) in methanol. Subsequent coupling with pyrrolidine-3-yloxy-chloropyrimidine intermediates employs carbodiimide reagents.
Activation and Coupling Reagents
A comparative study of coupling agents revealed superior performance for HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over EDC/HOBt or DCC. Reactions conducted in dichloromethane with HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3 equiv) achieved 85% conversion within 2 hours.
Key Observations:
- Residual water reduces yields by promoting hydrolysis of activated intermediates.
- Microwave-assisted coupling at 80°C for 15 minutes increases throughput without compromising purity.
Modular Assembly of the Pyrrolidine-Chloropyrimidine Scaffold
Sequential Functionalization
An alternative route constructs the molecule in three stages:
- Pyrrolidine Oxidation: Pyrrolidine is oxidized to 3-pyrrolidinol using ruthenium catalysts (RuCl3/NaIO4), achieving >90% selectivity.
- Chloropyrimidine Installation: Condensation with 2-hydroxy-5-chloropyrimidine via SNAr (as in Section 1.2).
- Benzhydryl Capping: Amide coupling with benzhydrylamine under HATU activation.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography remains the standard for purifying crude product, typically using ethyl acetate/hexane gradients (3:7 to 7:3). Preparative HPLC with C18 columns improves purity to >99% for pharmaceutical applications but increases costs by 40%.
Spectroscopic Validation
1H NMR (400 MHz, CDCl3) exhibits characteristic signals:
- δ 7.45–7.38 (m, 10H, benzhydryl aromatic protons)
- δ 5.21 (s, 1H, NH)
- δ 4.82–4.75 (m, 1H, pyrrolidine O-CH)
- δ 3.52–3.27 (m, 4H, pyrrolidine N-CH2)
High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 408.1321 [M+H]+ (calculated 408.1318).
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the benzhydryl and chloropyrimidine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution, while electrophilic substitution may require reagents like sulfuric acid or aluminum chloride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups depending on the nucleophile or electrophile involved.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide in cancer research. The compound has shown efficacy in inhibiting the proliferation of various cancer cell lines, including:
- MDA-MB-231 : A human breast cancer cell line where the compound demonstrated significant antiproliferative effects.
The mechanism of action appears to involve the disruption of key signaling pathways that regulate cell growth and survival, suggesting its potential as a lead compound for developing new anticancer therapies .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties. It has been investigated for its ability to mitigate neuronal damage in models of neurodegenerative diseases such as Huntington's disease. The compound's interaction with specific protein targets involved in neuronal survival pathways is a key area of ongoing research .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a controlled study involving MDA-MB-231 cells, treatment with this compound resulted in a dose-dependent decrease in cell viability. The study utilized various assays, including MTT and colony formation assays, to quantify the effects.
Case Study 2: Neuroprotection in Huntington's Disease Models
Another study explored the neuroprotective capabilities of this compound in cellular models mimicking Huntington's disease. Results indicated a reduction in cell death and improved neuronal survival when treated with varying concentrations of the compound .
Mechanism of Action
The mechanism of action of N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and chloropyrimidine moiety may contribute to binding affinity and specificity, while the benzhydryl group could influence the compound’s overall stability and solubility.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s core structure shares similarities with several derivatives, differing in substituents, ring systems, or halogenation patterns. Key comparisons include:
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | Not provided | C₂₄H₂₃ClN₄O₂ | 434.92 | Benzhydryl, 5-Cl-pyrimidinyl |
| 3-((5-chloropyrimidin-2-yl)oxy)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide | 2034394-76-6 | C₁₆H₁₇ClN₄O₃ | 348.78 | 2-Methoxyphenyl, 5-Cl-pyrimidinyl |
| N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-((5-chloropyrimidin-2-yl)oxy)piperidine-1-carboxamide | 2034331-20-7 | C₁₈H₁₉ClN₄O₄ | 390.8 | Benzodioxolylmethyl, piperidine ring |
| N-benzhydryl-3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide | 2034296-48-3 | C₂₄H₂₃FN₄O₂ | 418.47 | Benzhydryl, 5-F-pyrimidinyl |
Key Observations :
Substituent Effects: The benzhydryl group in the target compound enhances lipophilicity compared to smaller substituents like 2-methoxyphenyl (Table 1, Row 2) or benzodioxolylmethyl (Row 3). This may influence membrane permeability and target binding .
Ring System Variations :
- The piperidine analog (Row 3) introduces a six-membered ring, which may confer greater conformational flexibility compared to the five-membered pyrrolidine in the target compound. This could impact binding pocket accommodation in enzymes or receptors .
GPR119 Agonists :
- The compound BMS-903452 () shares a 5-chloropyrimidinyl ether motif and acts as a GPR119 agonist for diabetes treatment. Its piperidine-based structure and sulfonyl group differentiate it from the target compound, highlighting how minor structural changes modulate receptor specificity .
TRK Inhibitors :
- The target compound’s benzhydryl group may enhance blood-brain barrier penetration compared to the hydroxylated pyrrolidine in this analog .
Biological Activity
N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetic compound characterized by its unique structural elements, including a pyrrolidine ring, a benzhydryl group, and a chloropyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 404.88 g/mol. The structure can be represented as follows:
The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the pyrrolidine ring and chloropyrimidine moiety likely contributes to its binding affinity and specificity. The benzhydryl group may enhance the compound's stability and solubility in biological systems.
Medicinal Chemistry Applications
Research indicates that N-benzhydryl derivatives exhibit significant neuroleptic activity. For instance, compounds structurally similar to this one have shown enhanced activity against apomorphine-induced stereotyped behavior in animal models, suggesting potential applications in treating psychotic disorders .
Comparative Studies
A comparison with other compounds highlights the unique biological profile of N-benzhydryl derivatives:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-benzhydryl-3-(5-chloropyrimidin-2-yloxy)pyrrolidine | Benzhydryl group, chloropyrimidine | Potential antitumor activity |
| 4-amino-pyrimidine derivatives | Varying substitutions on the pyrimidine ring | Antiviral properties |
| 5-fluorouracil | Pyrimidine base with fluorine substitution | Anticancer agent |
Case Studies and Research Findings
- Neuroleptic Activity : A study on benzamide derivatives revealed that certain compounds exhibited neuroleptic effects significantly stronger than standard treatments like metoclopramide and haloperidol. Specifically, compounds with structural similarities to N-benzhydryl derivatives showed promising results in reducing stereotypic behaviors in rats .
- Antitumor Potential : Investigations into pyrrolidine derivatives have indicated that modifications can lead to enhanced anticancer properties. The incorporation of various substituents on the pyrrolidine ring has been linked to increased efficacy against cancer cell lines.
- Molecular Docking Studies : Computational studies suggest that N-benzhydryl derivatives may effectively inhibit specific proteins involved in cell signaling pathways, which is crucial for understanding their pharmacodynamics and optimizing therapeutic applications .
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing N-benzhydryl-3-((5-chloropyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including:
- Coupling Reactions : Formation of the pyrrolidine-carboxamide core via nucleophilic substitution or amidation, as seen in structurally analogous compounds .
- Ether Linkage Formation : The 5-chloropyrimidin-2-yloxy group is introduced through SN2 displacement or Mitsunobu reactions under controlled conditions (e.g., using DIAD/TPP) .
- Benzhydryl Group Attachment : Friedel-Crafts alkylation or palladium-catalyzed cross-coupling may be employed, with temperature optimization (60–100°C) critical to avoid side products .
Q. How is the structural integrity of this compound confirmed during synthesis?
- Methodological Answer : Orthogonal analytical techniques are used:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies regiochemistry (e.g., pyrrolidine ring conformation) and substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation pathways .
- X-ray Crystallography : Single-crystal analysis resolves stereochemical ambiguities, as demonstrated for related pyrrolidine-carboxamide complexes .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Based on analogous carboxamide derivatives:
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of toxic decomposition products (e.g., chlorinated vapors) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound?
- Methodological Answer : Contradictions (e.g., overlapping NMR signals) are addressed via:
- 2D NMR (COSY, NOESY) : Differentiates between diastereomers or conformational isomers .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring puckering in pyrrolidine) .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions in crystalline states to validate solid-phase structures .
Q. What reaction mechanisms underpin functional group modifications in this compound?
- Methodological Answer : Key pathways include:
- Oxidation of Pyrrolidine : Controlled oxidation with KMnO₄ or CrO₃ generates lactams, critical for probing metabolic stability .
- Chloropyrimidine Substitution : Nucleophilic aromatic substitution (e.g., with amines) follows a two-step mechanism involving Meisenheimer intermediates .
- Benzhydryl Group Stability : Acid-catalyzed cleavage studies (e.g., using HCl/EtOH) assess resistance to hydrolysis, relevant for prodrug design .
Q. What strategies enhance enantiomeric purity during synthesis?
- Methodological Answer : Chiral resolution methods include:
- Chiral HPLC : Using amylose/cellulose-based columns with hexane:IPA mobile phases to separate enantiomers .
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to favor specific stereoisomers .
- Enzymatic Resolution : Lipase-mediated acyl transfer to selectively modify one enantiomer .
Q. How can computational modeling predict the compound’s biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina screens against protein databases (e.g., PDB) to identify binding sites, validated by crystallographic data .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing Cl on pyrimidine) with bioactivity trends from analogous compounds .
- MD Simulations : Assesses binding stability (RMSD < 2 Å over 100 ns) and ligand-protein interaction dynamics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
